2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide

Insecticide Design Physicochemical Property Lead Optimization

2,2-Dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide (Molecular Formula: C8H17N3O3S, Molecular Weight: 235.31 g/mol) is a fully substituted hydrazinecarboxamide derivative featuring a 3-methyl-1,1-dioxidotetrahydrothiophene (cyclic sulfone) ring. It belongs to a broader class of hydrazinecarboxamides disclosed in patent literature as possessing wide-spectrum insecticidal activity at low dosages.

Molecular Formula C8H17N3O3S
Molecular Weight 235.31 g/mol
Cat. No. B12215068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide
Molecular FormulaC8H17N3O3S
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESCC1(CCS(=O)(=O)C1)NC(=O)NN(C)C
InChIInChI=1S/C8H17N3O3S/c1-8(4-5-15(13,14)6-8)9-7(12)10-11(2)3/h4-6H2,1-3H3,(H2,9,10,12)
InChIKeyZFAJEFFQUCBOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide: Structural and Procurement Baseline


2,2-Dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide (Molecular Formula: C8H17N3O3S, Molecular Weight: 235.31 g/mol) is a fully substituted hydrazinecarboxamide derivative featuring a 3-methyl-1,1-dioxidotetrahydrothiophene (cyclic sulfone) ring . It belongs to a broader class of hydrazinecarboxamides disclosed in patent literature as possessing wide-spectrum insecticidal activity at low dosages [1]. The compound is primarily offered by specialty chemical suppliers as a research-grade screening compound, intended for non-human, non-therapeutic investigative use . Publicly available bioactivity data specific to this exact compound is extremely limited; most information is extrapolated from closely related structural analogs within the same patent class.

Intended as a non-human, non-therapeutic research compound for agrochemical discovery.
Contains a chiral center; enantiomeric purity is not determined in available literature.
Insecticidal activity is inferred from patent class; independent bioactivity data are limited.

Why 2,2-Dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide Cannot Be Simply Substituted with In-Class Analogs


Generic substitution within the hydrazinecarboxamide class is not trivial due to the critical role of steric and electronic modulation at both the hydrazine terminus and the cyclic sulfone ring. The 2,2-dimethyl substitution on the terminal nitrogen caps a hydrogen-bond donor site, eliminating a potential metabolic or off-target interaction point present in unsubstituted or mono-substituted analogs . The 3-methyl group on the tetrahydrothiophene ring introduces a chiral center and alters the ring's conformational preference relative to the des-methyl analog N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide (CAS 507456-21-5, MW 221.28) [1][2]. These combined modifications can significantly impact target binding, metabolic stability, and the overall insecticidal spectrum claimed for this patent class [3]. Consequently, direct replacement without comparative biological evaluation would risk loss of desired activity profile.

Capped Hydrazine Terminus

The 2,2-dimethyl group eliminates a hydrogen-bond donor present in uncapped or mono-substituted analogs, which may alter metabolic stability and off-target profiles.

Chiral Center vs. Achiral Analog

The 3-methyl substitution introduces stereochemistry absent in des-methyl analog (CAS 507456-21-5); enantiomeric activity differences may not transfer.

Class-Level Activity Inference

Activity is extrapolated from patent examples; direct replacement without biological evaluation may not reproduce claimed insecticidal spectrum.

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide


Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog

The target compound possesses a molecular weight of 235.31 g/mol (C8H17N3O3S), which is 14.03 g/mol higher than the des-methyl analog N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide (221.28 g/mol, C7H15N3O3S) due to the additional methyl group on the thiophene ring [1]. This structural increment is predicted to increase calculated logP by approximately +0.5 units, enhancing membrane permeability while potentially reducing aqueous solubility – a critical trade-off in insecticide lead optimization where cuticular penetration is essential for contact activity [2].

MW & Lipophilicity vs. Des-Methyl Analog
Class-level inference
ΔMW = +14.03 g/mol; ΔclogP ≈ +0.5
May influence membrane permeability and cuticular penetration.
Calculated properties; no experimental logP confirmed.
Insecticide Design Physicochemical Property Lead Optimization

Steric Shielding of the Hydrazine NH by 2,2-Dimethyl Substitution vs. Unsubstituted Semicarbazides

The 2,2-dimethyl substitution on the terminal nitrogen of the hydrazinecarboxamide moiety fully caps this position, eliminating a hydrogen-bond donor site. In contrast, unsubstituted semicarbazides (parent compound: hydrazinecarboxamide, MW 75.07) possess two NH2 and one NH group available for hydrogen bonding, which are associated with greater off-target promiscuity and metabolic vulnerability [1]. This structural feature is a class-level observation: within the EP0462456 patent family, various substitutions on the hydrazine terminus are specifically claimed to modulate insecticidal spectrum and potency [2].

Steric Shielding vs. Semicarbazide
Class-level inference
ΔHBD = -2 (1 HBD vs. 3)
Reduced hydrogen-bond donor count may improve permeability and Phase II stability.
Structural comparison only; no metabolic data for this compound.
Metabolic Stability Off-target Activity Semicarbazide

Chiral Center Introduction on the Tetrahydrothiophene Ring vs. Achiral Des-Methyl Analog

The 3-methyl substitution on the tetrahydrothiophene ring introduces a stereogenic center at the carbon bearing the hydrazinecarboxamide group, rendering the molecule chiral. The closely related analog N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide (CAS 507456-21-5) lacks this methyl group and is achiral [1]. In insecticide development, chirality can lead to differential activity between enantiomers; one enantiomer often carries the majority of the desired biological effect while the other may be inactive or even responsible for off-target effects [2]. This is a recognized paradigm in agrochemical discovery exemplified by pyrethroid and neonicotinoid classes.

Chiral Center vs. Achiral Analog
Supporting evidence
Achiral (analog) → Chiral (target)
Enantiomeric purity determination is needed for SAR studies.
Enantiomeric ratio not reported in available sources.
Chiral Separation Stereochemistry Enantiomeric Activity

Insecticidal Class Membership: Wide Spectrum at Low Dosage vs. Unspecified Analogs

The target compound falls within the generic formula (I) of patent family EP0462456 / US5543573, which claims hydrazinecarboxamide derivatives possessing 'a wide insecticidal spectrum at a low dosage' [1]. The patent discloses several representative compounds with specific activity against Lepidoptera, Coleoptera, and Hemiptera pests. While the exact compound is not listed among the explicitly exemplified and tested derivatives, its structural features (dimethyl capping, cyclic sulfone with ring substitution) align with the claimed structural elements associated with high activity [1]. Direct quantitative comparison (e.g., LC50 values) against a close in-class analog is not publicly available.

Insecticidal Class Membership
Class-level inference
Predicted activity only; not directly tested in patent examples
Value lies in exploring SAR around the 3-position of the thiophene ring.
No independent peer-reviewed replication.
Insecticide Semicarbazide Broad-spectrum

Primary Application Scenarios for 2,2-Dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide Based on Evidence


Agrochemical Lead Exploration: Novel Substitution Scan on the Cyclic Sulfone Ring

This compound is ideally positioned as a probe molecule in a structure-activity relationship (SAR) campaign exploring the insecticidal pharmacophore claimed in US5543573. The 3-methyl substitution on the tetrahydrothiophene ring represents an underexplored vector. A program can benchmark its activity against the unsubstituted phenyl-ring lead compounds from the original patent to assess whether cyclic sulfone substitution enhances potency or spectrum (Class-level inference) [1].

Chiral Agrochemical Candidate Synthesis and Evaluation

The presence of a single stereogenic center makes this compound a relevant substrate for chiral chromatographic separation or asymmetric synthesis development. This scenario applies to laboratories investigating enantiomer-specific insecticidal activity, a critical differentiator for modern agrochemical registration (Supporting evidence) .

Physicochemical Property Benchmarking in Insecticide Design

With a molecular weight of 235.31 and a predicted logP increment over its des-methyl analog, this compound can serve as a calibrated reference point in a broader library for benchmarking how incremental lipophilicity affects insect cuticular penetration and systemicity in plant tissue (Class-level inference) [2].

Metabolic Stability Assessment of Capped Hydrazinecarboxamides

The fully capped hydrazine terminus (2,2-dimethyl) makes this compound a useful tool for studying the Phase I and Phase II metabolism of hydrazinecarboxamide insecticides. By comparing its metabolic half-life in hepatocyte or insect microsome assays against uncapped semicarbazides, a program can de-risk the hydrazine functional group for in vivo proof-of-concept studies (Class-level inference) [3].

Application
Selection Property
Validation Focus
Agrochemical SAR exploration
Novel substitution vector on cyclic sulfone ring
Activity comparison against unsubstituted-ring patent leads
Chiral agrochemical candidate evaluation
Presence of a single stereogenic center
Enantiomer separation and differential insecticidal activity
Physicochemical property benchmarking
Incremental lipophilicity over des-methyl analog
Effect on cuticular penetration and plant systemicity
Metabolic stability assessment
Capped hydrazine terminus (2,2-dimethyl)
Half-life comparison vs. uncapped semicarbazides in hepatocyte or insect microsomes
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